N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}cyclopropanecarboxamide
Description
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}cyclopropanecarboxamide is a synthetic heterocyclic compound featuring a tetrahydroquinazolinone core substituted with a cyclopropanecarboxamide group at position 2 and a 4-isopropylphenyl moiety at position 5. Its structure combines a rigid bicyclic scaffold with aromatic and cyclopropane functionalities, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-12(2)13-3-5-14(6-4-13)16-9-18-17(19(25)10-16)11-22-21(23-18)24-20(26)15-7-8-15/h3-6,11-12,15-16H,7-10H2,1-2H3,(H,22,23,24,26) |
InChI Key |
LFEZVMLYHMOBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(propan-2-yl)aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a cyclopropane carboxylic acid derivative under acidic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane carboxamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Calculated based on analog’s formula and structural modifications.
*Inferred from reduced solubility due to hydrophobic isopropylphenyl group.
Electronic and Computational Insights
Density-functional theory (DFT) methods () and wavefunction analysis tools like Multiwfn () are critical for predicting electronic properties. For example:
- The cyclopropane ring’s electron-deficient nature may polarize the carboxamide group, affecting hydrogen-bonding capacity.
- Thiophene’s sulfur atom contributes to π-electron delocalization, whereas the isopropylphenyl group may induce steric hindrance, altering binding affinity in biological targets .
Pharmacological and Analytical Considerations
The Pharmacopeial Forum () outlines rigorous tests for related compounds, such as stability under stress conditions and chromatographic purity.
Research Findings and Discussion
- Solubility-Bioavailability Trade-off : The analog’s solubility (45.5 μg/mL) may reflect a balance between heterocyclic polarity and cyclopropane rigidity. The target compound’s lower predicted solubility could limit aqueous dissolution but enhance lipid bilayer permeability .
- Synthetic Accessibility : Thiophene-containing analogs are often synthesized via palladium-catalyzed cross-coupling, whereas 4-isopropylphenyl groups may require Suzuki-Miyaura reactions, impacting scalability .
Biological Activity
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}cyclopropanecarboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 413.5 g/mol. It features a tetrahydroquinazoline moiety known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O2 |
| Molecular Weight | 413.5 g/mol |
| Structural Features | Tetrahydroquinazoline core |
Anticancer Properties
Research indicates that compounds containing the tetrahydroquinazoline structure exhibit anticancer properties. These compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar derivatives can induce apoptosis in various cancer cell lines by targeting the PI3K/Akt signaling pathway.
Antimicrobial Activity
The compound also displays antimicrobial activity. The presence of the quinazoline structure is linked to the inhibition of bacterial growth. Notably, derivatives of this compound have been tested against a range of pathogens, demonstrating effectiveness in vitro against Gram-positive and Gram-negative bacteria .
The biological activity is largely attributed to the compound's ability to interact with specific biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. Detailed binding affinity studies are necessary to elucidate its interaction profiles with target proteins .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Testing : In another investigation, the compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the detailed biochemical pathways affected by this compound.
- Formulation Development : Investigating suitable delivery methods for enhanced bioavailability.
Q & A
Q. Table 1: Example Synthesis Parameters from Analogous Compounds
| Step | Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | 4-Methoxybenzaldehyde | DMF | H2SO4 | 65–80 | |
| Amide Coupling | Cyclopropanecarboxylic acid | THF | EDC/HOBt | 50–70 |
Basic: What analytical techniques are essential for characterizing its molecular structure and purity?
Answer:
Core techniques include:
- NMR spectroscopy : 1H/13C NMR to confirm cyclopropane geometry, tetrahydroquinazoline ring saturation, and substituent positions. For example, cyclopropane protons typically show upfield shifts (δ 0.8–1.5 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C23H27N3O2: 377.47 g/mol) and detect isotopic patterns .
- HPLC : Assess purity (>95% for biological assays), with reverse-phase C18 columns and UV detection at 254 nm .
Basic: How does the compound’s solubility impact experimental design in pharmacological studies?
Answer:
The compound’s solubility (e.g., 45.5 µg/mL at pH 7.4 ) dictates solvent selection for in vitro assays. Strategies include:
- Co-solvents : Use DMSO (≤0.1% final concentration) to avoid cytotoxicity.
- Surfactants : Polysorbate-80 for aqueous dispersion in cell-based assays.
- pH adjustment : Modify buffer systems (e.g., phosphate buffer at pH 6.5–7.4) to enhance ionization of the carboxamide group (predicted pKa ~10.3 ).
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Answer:
SAR Focus Areas :
Q. Table 2: Hypothetical SAR Data for Analogues
| Substituent (R) | Target Binding Affinity (IC50, nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 4-(Propan-2-yl)phenyl | 120 ± 15 | 45.5 | |
| 4-Fluorophenyl | 85 ± 10 | 32.1 | |
| 4-Methoxyphenyl | 200 ± 25 | 58.9 |
Q. Methodology :
- Docking studies : Use software like AutoDock to predict interactions with target proteins.
- Biological assays : Pair SPR (surface plasmon resonance) for affinity measurements with cell viability assays to exclude cytotoxicity .
Advanced: How can computational tools like Multiwfn clarify noncovalent interactions critical to its mechanism of action?
Answer:
- Electrostatic potential (ESP) analysis : Map regions of high electron density (e.g., carbonyl groups) to predict hydrogen-bonding sites .
- Noncovalent interaction (NCI) plots : Visualize steric clashes or van der Waals interactions between the cyclopropane group and hydrophobic enzyme pockets .
- Orbital composition : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .
Q. Workflow :
Optimize geometry using DFT (e.g., B3LYP/6-31G*).
Generate wavefunction files for Multiwfn.
Plot NCI regions and ESP surfaces to prioritize synthetic modifications .
Advanced: How should researchers address contradictions between computational predictions and experimental biological data?
Answer:
Common discrepancies include overestimated binding affinities (computational) vs. low in vitro activity. Resolution strategies:
- Validation assays : Use orthogonal techniques (e.g., ITC for thermodynamic profiling vs. SPR for kinetic data) .
- Force field refinement : Adjust parameters in docking software to account for cyclopropane ring strain .
- Batch variability analysis : Replicate synthesis (≥3 batches) to exclude impurities as confounding factors .
Advanced: What methodologies are recommended for identifying its biological targets in complex cellular systems?
Answer:
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogues) for pull-down assays followed by LC-MS/MS identification .
- Transcriptomics : RNA-seq to track pathway modulation (e.g., apoptosis or kinase signaling) in treated cell lines .
- Structural biology : Co-crystallization with candidate targets (e.g., kinases) to resolve binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
